Fulvestrant 3-β-D-Glucuronide 17-Acetate
Description
IUPAC Nomenclature and Molecular Formula
The IUPAC name for Fulvestrant 3-β-D-Glucuronide 17-Acetate is (7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester . Its molecular formula is C₄₇H₆₅F₅O₁₃S , with a molecular weight of 965.07 g/mol . The compound features a steroidal backbone derived from estradiol, modified with a pentafluoropentylsulfinylnonyl side chain at the 7α position, a β-D-glucuronide group at C-3, and an acetylated hydroxyl group at C-17 (Table 1).
Table 1: Comparative Molecular Features of Fulvestrant and Its Metabolites
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Fulvestrant | C₃₂H₄₇F₅O₃S | 606.76 | 3-OH, 17-OH, pentafluoropentylsulfinyl |
| Fulvestrant 3-β-D-Glucuronide | C₃₈H₅₅F₅O₉S | 782.89 | 3-β-D-glucuronide, 17-OH |
| This compound | C₄₇H₆₅F₅O₁₃S | 965.07 | 3-β-D-glucuronide, 17-acetate |
Stereochemical Configuration at C-3 and C-17 Positions
The stereochemistry of this compound is critical to its biological activity:
- C-3 Position : The β-D-glucuronide group is attached to the 3-hydroxyl group of the estradiol core in a β-configuration, confirmed by nuclear magnetic resonance (NMR) studies . This orientation enhances water solubility while retaining receptor-binding affinity.
- C-17 Position : The acetyl group is esterified to the 17β-hydroxyl group, a modification that stabilizes the molecule against enzymatic degradation . The 17β configuration aligns with the native orientation of estradiol, preserving interactions with estrogen receptors .
Table 2: Key Stereochemical Features
| Position | Configuration | Functional Group | Biological Implication |
|---|---|---|---|
| C-3 | β | β-D-glucuronide | Enhances solubility and excretion |
| C-7 | α | Pentafluoropentylsulfinyl | Stabilizes receptor binding |
| C-17 | β | Acetate | Reduces metabolic inactivation |
Comparative Structural Analysis with Fulvestrant and Other Metabolites
This compound differs structurally from fulvestrant and its metabolites in three key aspects:
- Glucuronidation at C-3 : Unlike fulvestrant, which has a free 3-hydroxyl group, this metabolite is conjugated with glucuronic acid, a modification catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . This change reduces membrane permeability but increases renal clearance .
- Acetylation at C-17 : The 17-acetate group distinguishes it from Fulvestrant 3-β-D-Glucuronide (which retains a free 17-OH group) and Fulvestrant 17-β-D-Glucuronide (glucuronidated at C-17) . Acetylation blocks further phase II metabolism at this position .
- Side Chain Modifications : The pentafluoropentylsulfinylnonyl chain at C-7α is retained from fulvestrant, ensuring sustained estrogen receptor antagonism .
Crystallographic Data and Conformational Dynamics
Crystallographic studies on this compound are limited, but insights can be drawn from related compounds:
- Fulvestrant Hydrate : X-ray powder diffraction of fulvestrant hydrate reveals a hexagonal crystal system (space group R3) with unit cell parameters a = 23.39 Å and c = 16.51 Å . The steroidal core adopts a planar conformation, while the side chain exhibits rotational flexibility.
- Conformational Stability : Molecular dynamics simulations suggest that the 17-acetate group induces torsional strain in the D-ring of the steroidal backbone, potentially affecting receptor binding . The glucuronide moiety forms hydrogen bonds with solvent molecules, stabilizing the crystal lattice .
- Thermal Analysis : Differential scanning calorimetry (DSC) of fulvestrant derivatives shows melting points near 120°C, consistent with high thermal stability imparted by fluorinated side chains .
Properties
CAS No. |
403656-84-8 |
|---|---|
Molecular Formula |
C₄₇H₆₅F₅O₁₃S |
Molecular Weight |
965.07 |
Synonyms |
(7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Protection of Fulvestrant Hydroxyl Groups :
The 17-β hydroxyl group of Fulvestrant is acetylated using acetic anhydride in the presence of a pyridine catalyst, yielding Fulvestrant 17-Acetate. This step ensures selective glucuronidation at the 3-β position. -
Glucuronidation Reaction :
The protected Fulvestrant derivative is reacted with 2,3,4-Tri-O-acetyl-α-D-glucuronide methyl ester trichloroacetimidate under Lewis acid catalysis. Boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (CH₂Cl₂) at -10°C to 0°C for 1 hour achieves an 84% yield. -
Deprotection and Purification :
Sequential deprotection of acetyl groups using alkaline hydrolysis (e.g., NaOH/MeOH) followed by semi-preparative high-performance liquid chromatography (HPLC) isolates the target compound.
Table 1: Reaction Parameters for Glucuronidation
| Parameter | Value/Description |
|---|---|
| Catalyst | Boron trifluoride diethyl etherate (BF₃·Et₂O) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -10°C to 0°C |
| Reaction Time | 1 hour |
| Yield | 84% |
| Starting Material Ratio | 1:1.2 (Fulvestrant 17-Acetate : Glucuronide donor) |
Analytical Validation and Characterization
Post-synthesis characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Table 2: Key Analytical Metrics
| Technique | Critical Data Points |
|---|---|
| HPLC Purity | ≥99.5% (C18 column, acetonitrile/water gradient) |
| Residual Solvents | <50 ppm (ICH Q3C Class 2 limits) |
| Diastereomeric Excess | >99:1 (Sulphoxide A:B ratio) |
Challenges and Optimization Strategies
Competing Side Reactions
-
Sulphoxide Oxidation : Trace moisture or oxygen promotes conversion to the sulphone derivative. Solution: Rigorous drying of reagents and solvents.
-
Anomeric Mixture Formation : Improper Lewis acid stoichiometry leads to α/β-glucuronide mixtures. Solution: Optimize BF₃·Et₂O concentration to 1.5 equiv.
Chemical Reactions Analysis
Types of Reactions: Fulvestrant 3-β-D-Glucuronide 17-Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trichloroacetimidates for glucuronidation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed: The major products formed from these reactions include various glucuronide conjugates and oxidized derivatives, which are essential for studying the compound’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Chemistry
- Metabolic Pathways : Research into the metabolic pathways of Fulvestrant 3-β-D-Glucuronide aids in understanding drug metabolism and biotransformation processes.
- Analytical Method Development : The compound is used in developing analytical methods for quality control of Fulvestrant and its metabolites through techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Biology
- Drug Metabolism Studies : Investigating the role of glucuronidation in drug metabolism provides insights into how this process affects the pharmacokinetics of various drugs, including Fulvestrant.
- Biochemical Analysis : Studies focus on how Fulvestrant 3-β-D-Glucuronide interacts with estrogen receptors and its implications for breast cancer treatment.
Medicine
- Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetics of Fulvestrant 3-β-D-Glucuronide is crucial for optimizing dosing regimens in clinical settings. It has been shown to enhance the solubility and excretion of Fulvestrant, thereby improving its therapeutic index .
- Combination Therapies : Clinical trials are exploring the efficacy of combining Fulvestrant with other agents like abemaciclib for treating hormone receptor-positive breast cancer. The pharmacological interactions between these compounds are being studied to maximize treatment outcomes .
Industry
- Quality Control Applications : The compound plays a role in quality control processes for pharmaceuticals, ensuring that products meet regulatory standards. Its use in analytical method validation is critical for Abbreviated New Drug Applications (ANDA) .
Case Studies
- Clinical Trials Involving Fulvestrant :
- Pharmacogenetic Studies :
Mechanism of Action
Fulvestrant 3-β-D-Glucuronide 17-Acetate exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptors, preventing estrogen from binding to these receptors. This mechanism effectively inhibits estrogen signaling, which is crucial for the growth of hormone receptor-positive breast cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogues, focusing on steroid-derived glucuronides and acetates:
Key Comparative Findings
Metabolic Pathways and Activity
- Fulvestrant Metabolites : The 3- and 17-glucuronides of fulvestrant exhibit reduced anti-estrogenic activity compared to the parent drug, as glucuronidation primarily facilitates excretion rather than enhancing therapeutic effects .
- Estradiol Derivatives : In contrast, glucuronides of estradiol (e.g., 17β-Estradiol-d3 17-Acetate 3-β-D-Glucuronide) may act as reservoirs for reactivation. For example, estrone 3-β-D-glucuronide is competitively hydrolyzed by β-glucuronidases to release active estrone .
- Ethynyl Estradiol Glucuronides : These derivatives, such as Ethynyl Estradiol 17-β-D-Glucuronide Methyl Ester, are designed as stable prodrugs, with ester and glucuronide groups modulating solubility and bioavailability .
Pharmacokinetic Behavior
- Excretion Routes : Fulvestrant glucuronides are predominantly fecal-excreted due to their high molecular weight and hydrophilicity , whereas smaller steroid glucuronides (e.g., estrone 3-β-D-glucuronide) are more likely renally excreted .
- Enzymatic Reactivation: Glucuronides of endogenous steroids (e.g., estradiol) are susceptible to hydrolysis by β-glucuronidases in tissues, restoring biological activity , whereas fulvestrant glucuronides lack evidence of reactivation, aligning with their reduced anti-estrogenic potency .
Q & A
Q. What are the primary metabolic pathways of Fulvestrant 3-β-D-Glucuronide 17-Acetate, and how do they inform pharmacokinetic study design?
Fulvestrant undergoes biotransformation via CYP3A4-mediated oxidation and non-P450 pathways, with glucuronidation (3- and 17-positions) being a key metabolic route. The 3- and 17-glucuronide metabolites exhibit reduced or comparable anti-estrogenic activity to the parent compound in vitro. For pharmacokinetic studies, researchers should prioritize human liver microsomal assays to assess CYP3A4 involvement and radiolabeled tracer experiments to track non-P450 pathways in vivo. Discrepancies between in vitro and in vivo data may arise due to the predominance of non-enzymatic conjugation in physiological systems .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- NMR spectroscopy : Critical for confirming glucuronidation regioselectivity (e.g., distinguishing 3-β vs. 17-acetate positions) by analyzing proton shifts in the aglycone and sugar moieties .
- HPLC with UV/Vis detection : Use C18 reverse-phase columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to assess purity and resolve isomers .
- LC-MS/MS : Quantify trace metabolites in biological matrices using MRM transitions specific to glucuronide fragments (e.g., m/z 113 for glucuronic acid) .
Q. How does the position of glucuronidation (3-β vs. 17-acetate) influence the biological activity of Fulvestrant metabolites?
The 3-β-D-glucuronide conjugate demonstrates reduced estrogen receptor (ER) binding affinity compared to fulvestrant, while the 17-acetate derivative retains partial activity. To evaluate this, employ competitive ER-binding assays (e.g., fluorescence polarization) and cell proliferation assays in ER-positive breast cancer models (e.g., MCF-7). Note that 17-acetate derivatives may require enzymatic hydrolysis (e.g., esterase treatment) to restore full antagonism .
Advanced Research Questions
Q. What synthetic strategies address regioselectivity challenges in glucuronidating Fulvestrant derivatives?
The inverse-addition technique using tri-O-isobutyryl trichloroacetimidate donors improves yield and regioselectivity for 17-position glucuronidation. Key steps include:
Q. How can researchers resolve contradictions between in vitro anti-estrogen activity and in vivo efficacy data?
Discrepancies often stem from differences in metabolic stability, protein binding, and tissue distribution. To address this:
- Conduct plasma protein binding assays (e.g., equilibrium dialysis) to assess free fraction availability.
- Use portal vein-cannulated rodent models to compare hepatic vs. systemic metabolism.
- Apply PBPK modeling to integrate in vitro clearance data with physiological parameters .
Q. What methodologies elucidate the role of this compound in ER degradation pathways?
- Ubiquitination assays : Treat ER-positive cells with proteasome inhibitors (e.g., MG-132) and monitor ERα degradation via Western blot.
- siRNA knockdown : Silence β-glucuronidase (GUSB) to evaluate if glucuronide hydrolysis reactivates ER antagonism.
- Surface plasmon resonance (SPR) : Measure binding kinetics between glucuronide metabolites and ER isoforms .
Q. How can oxidative derivatization expand the utility of Fulvestrant metabolites in mechanistic studies?
Direct oxidation of Fulvestrant using Jones reagent (CrO₃/H₂SO₄) generates the 17-ketone metabolite, which serves as a precursor for further conjugation (e.g., sulfation). Characterize products via high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural integrity. This approach enables comparative studies on metabolite stability and receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
